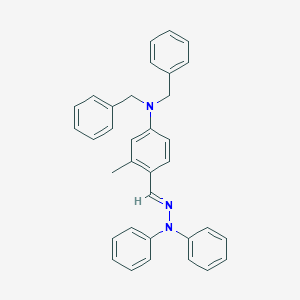
tert-Butyl (R)-2-hydroxybutyrate
Overview
Description
"tert-Butyl (R)-2-hydroxybutyrate" is a compound of interest in various synthetic and analytical chemistry applications. Its significance lies in its stereospecificity and potential as an intermediate in synthesizing complex molecules.
Synthesis Analysis
The synthesis of "tert-Butyl (R)-2-hydroxybutyrate" involves asymmetric reduction processes. One method involves the asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst, showcasing the ability to achieve high optical purity and conversion rates under optimized conditions (Ou, Feng, & Xu, 2013).
Molecular Structure Analysis
X-ray studies have provided insights into the molecular structure of related tert-butyl hydroxybutyrate derivatives, revealing the orientation of side chains and the presence of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, which is crucial for understanding the reactivity and interactions of these compounds (Didierjean et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl (R)-2-hydroxybutyrate derivatives demonstrate the compound's versatility. For instance, carbonyl reductase from Rhodosporidium toruloides shows high activity towards related substrates for synthesizing key intermediates for statins, highlighting the compound's role in biocatalytic processes (Liu et al., 2018).
Physical Properties Analysis
While specific papers focusing on the physical properties of "tert-Butyl (R)-2-hydroxybutyrate" were not identified in this search, related compounds' studies indicate stability under various conditions and interactions leading to specific molecular conformations, which are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of "tert-Butyl (R)-2-hydroxybutyrate" derivatives, such as reactivity towards different reagents and conditions, have been explored. Directed evolution of carbonyl reductase for the efficient synthesis of related compounds shows the chemical's significance in producing pharmaceutical intermediates with high yield and enantiomeric excess (Liu et al., 2017).
Mechanism of Action
Target of Action
®-tert-Butyl 2-hydroxybutanoate, also known as Tert-butyl®-2-hydroxybutyrate or tert-Butyl ®-2-hydroxybutyrate, is a compound that is involved in various biological processes. It is known that similar compounds, such as α-hydroxy acids, play a significant role in microbial metabolism .
Mode of Action
It is known that α-hydroxy acids, including 2-hydroxybutyric acid, are involved in various chemical reactions due to the presence of a hydroxyl group and a carboxyl group in their molecules . These compounds can interact with enzymes such as L-lactate oxidase, which transfers electrons and protons from reduced flavin mononucleotide (FMN) to molecular oxygen .
Biochemical Pathways
®-tert-Butyl 2-hydroxybutanoate is likely involved in the metabolism of 2-aminobutyric acid, with 2-oxobutyric acid as an intermediate metabolite . This suggests that the compound may play a role in amino acid biosynthesis and other related biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by various factors, including their chemical structure and the physiological conditions of the organism .
Result of Action
It is known that α-hydroxy acids, including 2-hydroxybutyric acid, can participate in various chemical reactions, suggesting a broad range of potential effects .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl 2-hydroxybutanoate can be influenced by various environmental factors. For instance, dietary exposure and nutritional status can affect the concentration of metabolites, thereby influencing epigenetic regulation and biochemical homeostasis . Additionally, the concentration of crucial nutrients, such as glucose, glutamine, and oxygen, can spatially and temporally modulate biochemical reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-2-hydroxybutyrate | |
CAS RN |
206996-51-2, 110171-06-7 | |
| Record name | tert-Butyl (R)-2-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (3R)-3-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



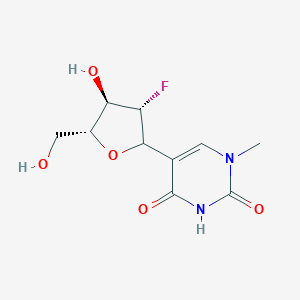
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
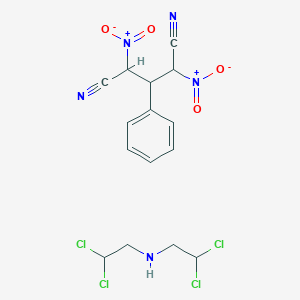


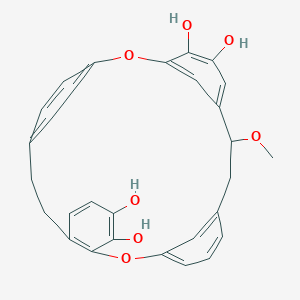
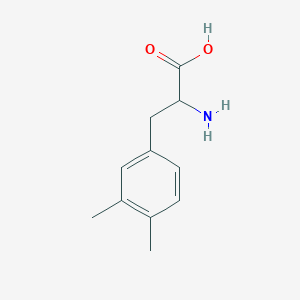

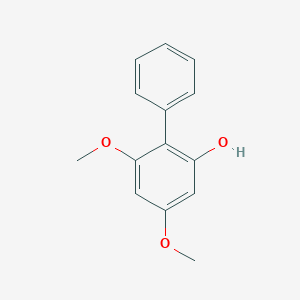
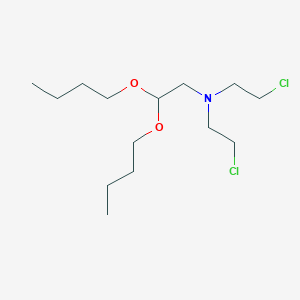
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
